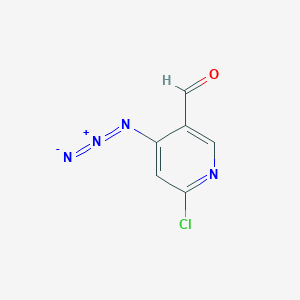
4-Azido-6-chloropyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azido-6-chloropyridine-3-carbaldehyde is a chemical compound with the molecular formula C6H3ClN4O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an azido group (-N3) and a chloro group (-Cl) attached to the pyridine ring, along with an aldehyde group (-CHO) at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-6-chloropyridine-3-carbaldehyde typically involves the introduction of the azido group and the chloro group onto the pyridine ring, followed by the formation of the aldehyde group. One common method involves the Vilsmeier-Haack reaction, which is used to form the aldehyde group. The reaction conditions often include the use of dimethyl sulfoxide (DMSO) as a solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
4-Azido-6-chloropyridine-3-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The azido and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with different functional groups replacing the azido or chloro groups.
Oxidation: The major product is 4-azido-6-chloropyridine-3-carboxylic acid.
Reduction: The major product is 4-azido-6-chloropyridine-3-methanol.
科学的研究の応用
4-Azido-6-chloropyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein labeling due to its reactive azido group.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Azido-6-chloropyridine-3-carbaldehyde involves its reactive functional groups. The azido group can undergo click chemistry reactions, forming stable triazole rings. The aldehyde group can form Schiff bases with amines, which are useful in bioconjugation and labeling studies. The chloro group can participate in substitution reactions, allowing for further functionalization of the molecule.
類似化合物との比較
Similar Compounds
- 4-Azido-6-chloropyridine-3-carboxylic acid
- 4-Azido-6-chloropyridine-3-methanol
- 2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde
Uniqueness
4-Azido-6-chloropyridine-3-carbaldehyde is unique due to the combination of its functional groups, which provide versatility in chemical reactions and applications. The presence of the azido group allows for click chemistry, while the aldehyde group enables bioconjugation. This combination makes it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
4-azido-6-chloropyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O/c7-6-1-5(10-11-8)4(3-12)2-9-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXRRZZYYAKPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C=O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2804095.png)
![1-[(3-Nitrophenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide](/img/structure/B2804099.png)
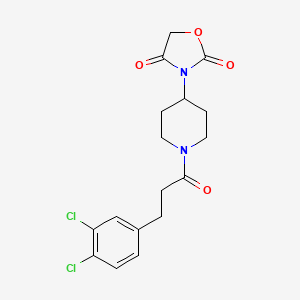
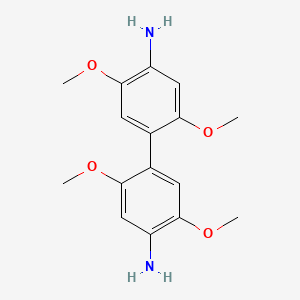
![3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-fluorophenyl)amino)propanamide](/img/structure/B2804104.png)
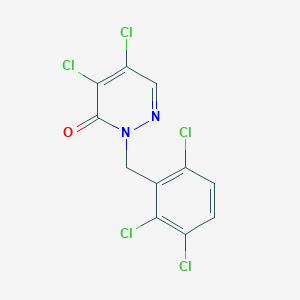

![4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide](/img/structure/B2804109.png)
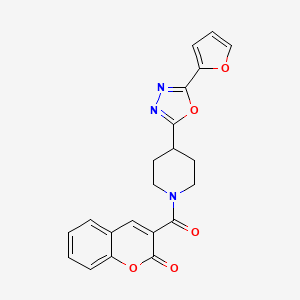
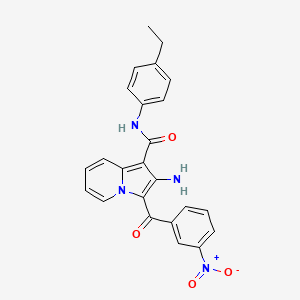
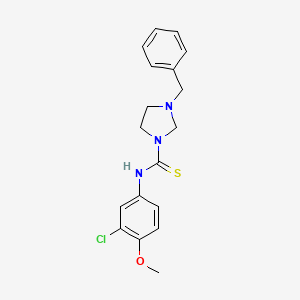
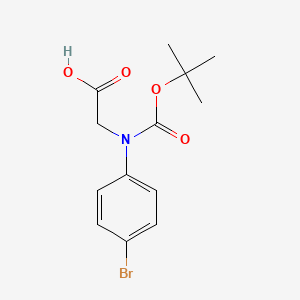
![(1H-benzo[d]imidazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2804117.png)
